Carglumic acid

Catalog No.
S522727
CAS No.
1188-38-1
M.F
C6H10N2O5
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carglumic acid

CAS Number

1188-38-1

Product Name

Carglumic acid

IUPAC Name

(2S)-2-(carbamoylamino)pentanedioic acid

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1

InChI Key

LCQLHJZYVOQKHU-VKHMYHEASA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

carbamylglutamate, N-carbamoyl-L-glutamate, N-carbamoylglutamate, N-carbamylglutamate

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N

Description

The exact mass of the compound Carglumic acid is 190.05897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. It belongs to the ontological category of N-acyl-L-glutamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hyperammonemia due to N-Acetylglutamate Synthase (NAGS) Deficiency

Carglumic acid is currently approved as an adjunctive therapy for the treatment of hyperammonemia caused by NAGS deficiency [1]. NAGS deficiency is a rare genetic disorder that disrupts the urea cycle, a vital pathway for removing ammonia from the body. Carglumic acid acts as a structural analog of N-acetylglutamate, a natural activator of carbamoyl-phosphate synthase I (CPS-I), the first enzyme in the urea cycle [2]. By mimicking N-acetylglutamate, carglumic acid helps stimulate CPS-I activity and promotes ammonia detoxification [2].

Studies have shown that carglumic acid effectively reduces plasma ammonia levels in patients with NAGS deficiency, both in acute episodes and for long-term management [1, 3].

Potential Applications in Other Hyperammonemic Conditions

Research is ongoing to explore the potential benefits of carglumic acid in treating hyperammonemia associated with other conditions.

  • Organic acidemias

    Promising results have been observed in studies investigating carglumic acid for the treatment of hyperammonemia caused by specific organic acidemias, such as propionic acidemia and methylmalonic acidemia [4, 5]. These conditions involve buildup of organic acids, which can indirectly disrupt the urea cycle and contribute to hyperammonemia. Carglumic acid may help bypass this disruption and improve ammonia removal [4].

  • Other causes of hyperammonemia

    While evidence is limited, some studies suggest carglumic acid might be beneficial in treating hyperammonemia arising from other causes, such as liver disease [6]. More research is needed to confirm these findings.

Here are the references used for this response:

  • [1] Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial )
  • [2] Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study Orphanet Journal of Rare Diseases: )
  • [3] Carglumic acid in hyperammonaemia due to organic acidurias: a profile of its use in the EU Drugs & Therapy Perspectives:
  • [4] New developments in the treatment of hyperammonemia: Emerging use of carglumic acid ResearchGate:
  • [5] Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial )
  • [6] New developments in the treatment of hyperammonemia: Emerging use of carglumic acid ResearchGate:

Carglumic acid is a synthetic structural analogue of N-acetylglutamate, a naturally occurring metabolite that plays a crucial role in the urea cycle. It is primarily utilized in the treatment of hyperammonemia associated with deficiencies in N-acetylglutamate synthase. Carglumic acid acts as an activator of carbamoyl phosphate synthetase 1, the first enzyme in the urea cycle, facilitating the conversion of ammonia into urea for excretion. Approved by the U.S. Food and Drug Administration in March 2010, it is marketed under the brand name Carbaglu .

As mentioned earlier, carglumic acid acts as a replacement activator for CPS1 in the urea cycle. NAGS deficiency disrupts the natural production of N-acetylglutamate, the physiological activator. Carglumic acid, with its structural similarity, binds to the same site on CPS1, restoring its activity and promoting ammonia detoxification []. This mechanism helps to normalize blood ammonia levels and prevent the associated neurological complications in NAGS deficiency patients [].

Carglumic acid is generally well-tolerated, with no major safety concerns reported in clinical studies. However, some potential side effects include nausea, vomiting, diarrhea, and headache [].

  • Activation of Carbamoyl Phosphate Synthetase 1: Carglumic acid binds to and activates carbamoyl phosphate synthetase 1, promoting the conversion of ammonia and bicarbonate into carbamoyl phosphate, which is essential for urea synthesis .
  • Metabolism: The primary metabolic pathway involves conversion to carbon dioxide, which is eliminated via respiration. A small percentage is excreted unchanged in urine and feces .

Carglumic acid exhibits significant biological activity through its role in reducing blood ammonia levels. In clinical studies, it has been shown to normalize plasma ammonia levels within 24 hours in patients with N-acetylglutamate synthase deficiency. Its effectiveness stems from its ability to penetrate mitochondrial membranes more readily than N-acetylglutamate and its resistance to hydrolysis by cytosolic enzymes .

Carglumic acid can be synthesized through various chemical methods, primarily involving the reaction of glutamic acid derivatives with carbamoylating agents. The synthesis typically includes:

  • Formation of Carbamoyl Derivative: Glutamic acid reacts with an appropriate carbamoylating agent.
  • Purification: The product is purified through crystallization or chromatography to obtain pure carglumic acid .

Carglumic acid is primarily indicated for:

  • Treatment of Hyperammonemia: It is used to manage acute and chronic hyperammonemia resulting from N-acetylglutamate synthase deficiency.
  • Orphan Drug Designation: Due to its specific application, it holds orphan drug status, which facilitates its availability for rare metabolic disorders .

Carglumic acid has been investigated for interactions with other drugs used in managing hyperammonemia. Notable interactions include:

  • Lactulose: Often used alongside carglumic acid, lactulose helps reduce ammonia absorption in the intestines.
  • Phenylbutyrate: This drug also aids in ammonia detoxification but works through different mechanisms.
  • Rifaximin and Sodium Benzoate: These agents may be used concurrently to enhance therapeutic outcomes in hyperammonemia management .

Carglumic acid shares similarities with several compounds used in treating urea cycle disorders. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
N-AcetylglutamateActivates carbamoyl phosphate synthetaseNaturally occurring; less effective than carglumic acid in certain conditions .
Sodium BenzoateBinds to glycine to form hippurate, reducing ammonia levelsCommonly used but requires renal function monitoring .
PhenylbutyrateConverts excess nitrogen into phenylacetate for excretionEffective but may cause gastrointestinal side effects .
ArgininePrecursor for urea cycle; stimulates urea productionUsed in combination therapies; not a direct substitute for carglumic acid .

Carglumic acid stands out due to its specific role as a direct activator of carbamoyl phosphate synthetase 1, making it particularly effective for patients with N-acetylglutamate synthase deficiency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

190.05897142 g/mol

Monoisotopic Mass

190.05897142 g/mol

Heavy Atom Count

13

LogP

-1.097

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L0HB4V1EW

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute and chronic hyperammonaemia in patients with N-acetylglutamate synthase (NAGS) deficiency. This enzyme is an important component of the urea cycle to prevent build up of neurotoxic ammonium in the blood.
FDA Label
Carbaglu is indicated in treatment of: hyperammonaemia due to N-acetylglutamate-synthase primary deficiency; hyperammonaemia due to isovaleric acidaemia; hyperammonaemia due to methymalonic acidaemia; hyperammonaemia due to propionic acidaemia.
Ucedane is indicated in treatment of: hyperammonaemia due to N-acetylglutamate synthase primary deficiency; Hyperammonaemia due to isovaleric acidaemia; Hyperammonaemia due to methymalonic acidaemia; Hyperammonaemia due to propionic acidaemia.

Livertox Summary

Carglumic acid is an orphan drug and a derivative of N-acetylglutamate that activates the first enzyme in the urea cycle that is responsible for removal and detoxification of ammonia, making this drug a valuable agent for therapy of hyperammonemia caused by rare forms of urea cycle defects. Clinical experience with carglumic acid is limited, but it has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Pharmacology

The median Tmax of Carbaglu was 3 hours (range: 2-4). The daily dose of carglumic acid ranges from 100 to 250 mg/kg and this does are normally adjusted to maintain normal plasma levels of ammonia.
Carglumic Acid is an orally active, synthetic structural analogue of N-acetylglutamate (NAG) and carbamoyl phosphate synthetase 1 (CPS 1) activator, with ammonia lowering activity. NAG, which is formed by the hepatic enzyme N-acetylglutamate synthase (NAGS), is an essential allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS 1). CPS 1 plays an essential role in the urea cycle and converts ammonia into urea. Upon oral administration, carglumic acid can replace NAG in NAGS deficient patients and activates CPS 1, which prevents hyperammonaemia.

ATC Code

A16AA05
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA05 - Carglumic acid

Mechanism of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle.

KEGG Target based Classification of Drugs

Enzymes
Ligases (EC6)
Carbamoyl-phosphate synthase [EC:6.3.4.16]
CPS1 [HSA:1373] [KO:K01948]

Pictograms

Irritant

Irritant

Other CAS

1188-38-1

Absorption Distribution and Excretion

30% bioavailability; Cmax, mean, 100 mg/kg dose = 2.6 μg/mL (range of 1.9 - 4.8) Carglumic acid is not subject to to intracellular degradation.
Following administration of a single radiolabeled oral dose of 100 mg/kg of body weight, 9% of the dose was excreted unchanged in the urine and up to 60% of the dose was excreted unchanged in the feces.
The apparent volume of distribution was 2657 L (range: 1616-5797).
The apparent total clearance was 5.7 L/min (range 3.0-9.7), the renal clearance was 290 mL/min (range 204-445), and the 24-hour urinary excretion was 4.5 % of the dose (range 3.5-7.5).

Metabolism Metabolites

A proportion of carglumic acid may be metabolized by the intestinal bacterial flora. The likely end product of carglumic acid metabolism is carbon dioxide, eliminated through the lungs.

Wikipedia

Carglumic_acid
Almitrine

Biological Half Life

Median values for the terminal half-life was 5.6 hours (range 4.3-9.5).

Use Classification

Human drugs -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Matoori S, Leroux JC. Recent advances in the treatment of hyperammonemia. Adv
2: van Karnebeek C, Häberle J. Carbonic Anhydrase VA Deficiency. 2015 Apr 2. In:

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